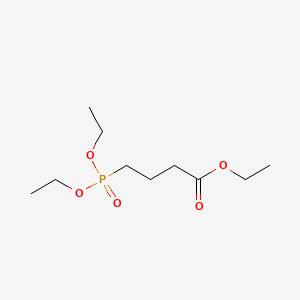
2-氨基-6-氯吡啶-3,5-二腈
描述
2-Amino-6-chloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4 . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives has been achieved through various methods. One such method involves the condensation of malononitrile molecules with thiols and aldehydes, using a pseudo-four-component reaction . Another method uses triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-6-chloropyridine-3,5-dicarbonitrile are quite diverse. For instance, it can be used in the preparation of 2-chloropyridine-3,5-dicarbonitriles . It can also participate in Vilsmeier reactions of tertiary alcohols, Diels–Alder reactions of 3-siloxy-1-aza-1,3-butadienes and 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different types of acetylenic compounds .科学研究应用
Synthesis of Bioactive Compounds
The pyridine moiety of 2-Amino-6-chloropyridine-3,5-dicarbonitrile is integral in synthesizing a variety of bioactive compounds. These derivatives are crucial for developing molecules like 2-chloropyridine-3,5-dicarbonitriles, which have significant applications in medicinal chemistry due to their biological properties .
Inhibitors of Cholinesterases
Some derivatives of 2-Amino-6-chloropyridine-3,5-dicarbonitrile have been identified as modest inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for treating diseases like Alzheimer’s, making these derivatives valuable for pharmaceutical research .
Preparation of Anthyridines and Deaza Analogs
This compound is used in preparing 5-arylanthyridines and 5-methyl-5-deaza analogs of aminopterin, methotrexate, folic acid, and N10-methylfolic acid. These analogs are important in cancer therapy and as antifolates in chemotherapy treatments .
Green Chemistry Synthesis
A green one-pot method has been developed for the efficient synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives. This environmentally friendly approach uses tetrachlorosilane and zinc chloride under solvent-free conditions, highlighting the compound’s role in sustainable chemistry practices .
Molecular Imprinting
2-Amino-6-chloropyridine-3,5-dicarbonitrile has been utilized in the identification and evaluation of molecularly imprinted polymers. These polymers are designed for the selective removal of genotoxic impurities from pharmaceuticals, ensuring drug safety and efficacy .
Synthesis of Sulfanylpyridines
The compound is also involved in synthesizing 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines. These derivatives have multiple applications, including the development of new materials and as intermediates in organic synthesis .
作用机制
Target of Action
It is known that the compound is part of a class of heterocyclic compounds widely used in the synthesis of biologically active compounds .
Mode of Action
It is known that the compound is synthesized using pseudo-four-component reaction (pseudo-4cr) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3cr) condensations of malononitrile with 2-arylidenemalononitrile and s-nucleophiles .
Biochemical Pathways
The compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
Result of Action
It is known that the compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
属性
IUPAC Name |
2-amino-6-chloropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTHXARAGRKGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)Cl)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304367 | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloropyridine-3,5-dicarbonitrile | |
CAS RN |
51768-01-5 | |
| Record name | 51768-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-amino-6-chloropyridine-3,5-dicarbonitrile a valuable starting material in organic synthesis?
A: 2-Amino-6-chloropyridine-3,5-dicarbonitrile possesses a unique structure with multiple reactive sites. The presence of the amino group, chlorine atom, and two nitrile groups allows for diverse chemical transformations. This versatility makes it a highly desirable starting material for constructing various heterocyclic compounds []. For instance, it has been successfully employed in synthesizing pyrazolopyridine, pyridopyrimidine, benzodiazepine, and benzothiazipine derivatives [].
Q2: Could you elaborate on specific reactions where 2-amino-6-chloropyridine-3,5-dicarbonitrile has been utilized?
A2: Researchers have successfully used 2-amino-6-chloropyridine-3,5-dicarbonitrile as a key intermediate in several reactions:
- Synthesis of Pyrazolopyridines and Pyridopyrimidines: This compound serves as a precursor in synthesizing novel pyrazolopyridine and pyridopyrimidine derivatives, demonstrating its utility in constructing fused heterocycles with potential biological activities [].
- Preparation of 2-Amino-6-chloropyridine-3,5-dicarbonitrile Derivatives: A binary reagent system comprising tetrachlorosilane and zinc chloride facilitates the preparation of diverse 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives []. This method allows for the introduction of various substituents, expanding the chemical space accessible from this scaffold.
- Synthesis of 4-Acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles: Researchers have successfully synthesized a series of 4-acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles, further highlighting the versatility of this compound in building complex structures [].
- Pyrrole Ring Annulation: The presence of the 4-acyl group in 4-acylpyridine-3,5-dicarbonitriles, derived from 2-amino-6-chloropyridine-3,5-dicarbonitrile, allows for the annulation of a pyrrole ring in the presence of ammonia []. This reaction exemplifies the potential for further structural modifications and expansion of the molecular diversity accessible from this scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)



![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)







